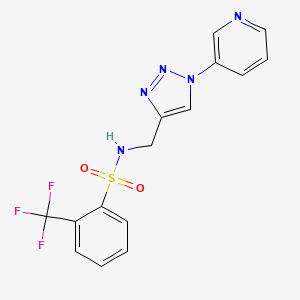

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition. The trifluoromethyl group could be introduced using a variety of methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis

The presence of the pyridine and 1,2,3-triazole rings suggests that this compound could participate in various types of chemical reactions, particularly those involving nucleophilic substitution or electrophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s reactivity and polarity .Scientific Research Applications

Materials Science: Luminescent Scaffolds

Imidazo [1,5-a]pyridine derivatives, including our compound of interest, serve as versatile scaffolds in materials science. Their luminescent properties make them valuable for designing optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Researchers have explored their use in creating efficient emitters for confocal microscopy and imaging applications .

Pharmaceutical Research: Anti-Cancer Agents

The imidazo [1,5-a]pyridine nucleus has shown promise in the development of anti-cancer drugs. Researchers have synthesized derivatives with potential cytotoxic effects against cancer cells. These compounds may inhibit specific pathways or target cancer-specific proteins, making them attractive candidates for further investigation .

Optoelectronic Devices: Light-Emitting Materials

Our compound’s unique structure contributes to its photophysical properties. It can act as an emitter in optoelectronic devices due to its ability to emit light efficiently. Researchers have explored its use in OLEDs, where it contributes to vibrant displays and energy-efficient lighting .

Sensors: Detection and Sensing Applications

Imidazo [1,5-a]pyridine derivatives exhibit interesting sensing properties. They can be incorporated into sensor platforms for detecting specific analytes, such as metal ions, gases, or biomolecules. These sensors find applications in environmental monitoring, healthcare diagnostics, and industrial safety .

Confocal Microscopy: Fluorescent Imaging

The compound’s luminescent behavior makes it suitable for confocal microscopy. Researchers use it as a fluorescent probe to visualize cellular structures, study biological processes, and track molecular interactions. Its emission properties allow precise imaging with minimal background noise .

Other Technological Applications

Beyond the mentioned fields, imidazo [1,5-a]pyridine derivatives have found applications in diverse areas. These include drug delivery systems, catalysts, and molecular switches. Their versatility continues to inspire innovative research across scientific disciplines .

Mechanism of Action

Target of Action

Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a calcium channel protein that plays a crucial role in muscle contraction and neuronal signaling.

Biochemical Pathways

calcium signaling . Disruption of these pathways can lead to a variety of downstream effects, including altered muscle contraction and neuronal signaling .

Result of Action

Based on the potential target, it can be inferred that the compound may disrupt normal cellular processes by altering calcium signaling .

properties

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N5O2S/c16-15(17,18)13-5-1-2-6-14(13)26(24,25)20-8-11-10-23(22-21-11)12-4-3-7-19-9-12/h1-7,9-10,20H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRZUCFEOHNQMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2419066.png)

![3-cyclohexyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2419067.png)

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2419069.png)

![7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B2419073.png)

![2-ethoxy-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2419074.png)

![Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride](/img/structure/B2419078.png)

acetic acid](/img/structure/B2419083.png)